molecular formula C23H28N2O2S B2735399 (4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421494-60-1

(4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2735399
CAS RN: 1421494-60-1
M. Wt: 396.55
InChI Key: PMVFUCSSHRLUPW-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone, also known as PPTM, is a synthetic compound that has been studied for its potential applications in scientific research. PPTM is a thiazepane derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the synthesis and spectroscopic characterization of compounds related to “(4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone.” For instance, Singh et al. (2016) synthesized new organotin(IV) complexes derived from semicarbazone and thiosemicarbazones, characterizing them through various spectroscopic methods and evaluating their in vitro antimicrobial activities, demonstrating the potential of these compounds as drugs due to their significant antibacterial activities (Singh, Singh, & Bhanuka, 2016).

Antimicrobial and Antibacterial Screening

The antibacterial screening of novel compounds related to the specified compound has shown promising results. Landage, Thube, and Karale (2019) synthesized new series of compounds showing significant antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Landage, Thube, & Karale, 2019).

Anti-tumor Agents

Compounds with a similar structure to “(4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone” have been explored for their anti-tumor properties. Hayakawa et al. (2004) discovered a new type of cytotoxic agent selective against a tumorigenic cell line, providing insights into the development of potential anti-tumor agents (Hayakawa, Shioya, Agatsuma, Furukawa, & Sugano, 2004).

Antiestrogenic Activity

Jones et al. (1979) investigated the synthesis and antiestrogenic activity of derivatives, demonstrating the potential of these compounds in targeting estrogen receptors, which could have implications in cancer treatment (Jones, Suarez, Massey, Black, & Tinsley, 1979).

properties

IUPAC Name

(4-phenoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c26-23(19-9-11-22(12-10-19)27-21-7-2-1-3-8-21)25-15-6-16-28-18-20(25)17-24-13-4-5-14-24/h1-3,7-12,20H,4-6,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFUCSSHRLUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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